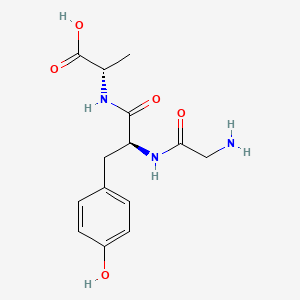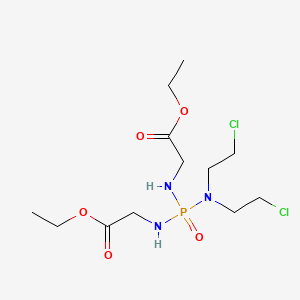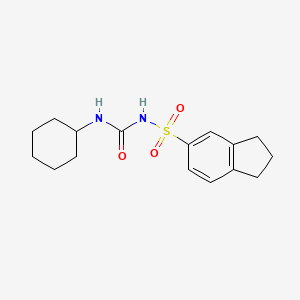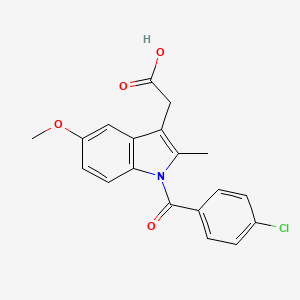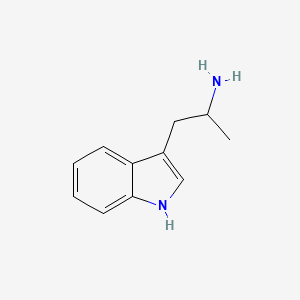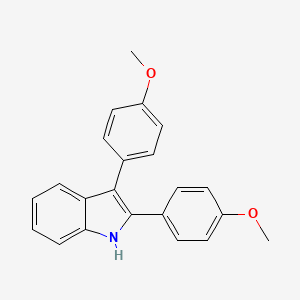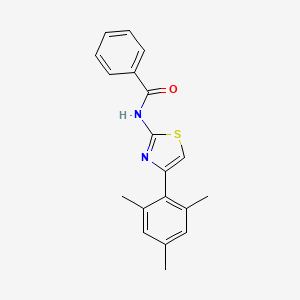
Iobenguane
Vue d'ensemble
Description
Iobenguane, also known as meta-iodobenzylguanidine, is an aralkylguanidine analog of the adrenergic neurotransmitter norepinephrine. It is primarily used as a radiopharmaceutical agent in nuclear medicine for diagnostic and therapeutic purposes. This compound is particularly effective in identifying and treating neuroendocrine tumors such as pheochromocytomas and neuroblastomas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iobenguane is synthesized through a multi-step process involving the iodination of benzylguanidine. The key steps include:
Iodination: Benzylguanidine is iodinated using iodine monochloride in the presence of a suitable solvent.
Purification: The iodinated product is purified through recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using automated synthesis modules. The process involves:
Automated Synthesis: The iodination reaction is carried out in automated synthesis modules to ensure consistency and high yield.
Quality Control: The final product undergoes rigorous quality control tests, including high-performance liquid chromatography, to ensure its purity and stability.
Analyse Des Réactions Chimiques
Types of Reactions: Iobenguane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly involving its iodine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide.
Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives of this compound .
Applications De Recherche Scientifique
Iobenguane has a wide range of scientific research applications, including:
Mécanisme D'action
Iobenguane exerts its effects by mimicking the structure of norepinephrine. It is taken up by adrenergic neurons through the norepinephrine transporter and stored in presynaptic storage vesicles. When radiolabeled with iodine-131, this compound emits beta particles that generate cytotoxic radiation, leading to the destruction of tumor cells. This mechanism makes it highly effective in targeting neuroendocrine tumors .
Comparaison Avec Des Composés Similaires
Guanethidine: Another guanidine derivative used as an antihypertensive agent.
Norepinephrine: The natural neurotransmitter that iobenguane mimics.
Metaiodobenzylguanidine: A closely related compound used in similar diagnostic and therapeutic applications.
Uniqueness: this compound’s uniqueness lies in its ability to be radiolabeled and used both diagnostically and therapeutically. Its structural similarity to norepinephrine allows it to be selectively taken up by adrenergic neurons, making it highly effective in targeting neuroendocrine tumors .
Propriétés
| Iobenguane I-123 is transported into adrenergic nerve terminals via the noradrenaline uptake transporter. It is rapidly cleared from systemic circulation and collected in adrenergically invervated tissues. This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes. | |
Numéro CAS |
139755-80-9 |
Formule moléculaire |
C8H12IN3O4S |
Poids moléculaire |
369.17 g/mol |
Nom IUPAC |
2-[(3-(123I)iodanylphenyl)methyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C8H10IN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i9-4; |
Clé InChI |
NMHJRGCKGFRFAQ-JZXKKTDRSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[123I])CN=C(N)N.OS(=O)(=O)O |
SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N |
SMILES canonique |
C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |
Apparence |
Solid powder |
Point d'ébullition |
100°C |
melting_point |
0°C |
| 80663-95-2 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(3-Iodo-(131I)benzyl)guanidine 123I Labeled 3-Iodobenzylguanidine 125I Labeled 3-Iodobenzylguanidine 3 Iodobenzylguanidine 3 Iodobenzylguanidine, 123I Labeled 3 Iodobenzylguanidine, 125I Labeled 3-Iodobenzylguanidine 3-Iodobenzylguanidine, 123I Labeled 3-Iodobenzylguanidine, 125I Labeled Iobenguane Iobenguane (131I) m Iodobenzylguanidine m-Iodobenzylguanidine meta Iodobenzylguanidine meta-Iodobenzylguanidine MIBG |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


